Product packaging for 4-methoxy-4H-acridin-9-one(Cat. No.:)

4-methoxy-4H-acridin-9-one

Cat. No.: B12343569
M. Wt: 225.24 g/mol
InChI Key: QFLLRQVKSOBCHQ-UHFFFAOYSA-N
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Description

4-Methoxy-4H-acridin-9-one, with the chemical formula C₁₄H₁₁NO₂, is a derivative of the 9-acridone heterocyclic system, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . This planar aromatic compound is of significant interest in scientific research due to the broad spectrum of biological activities exhibited by acridone analogs. The 9-acridone framework is present in various natural alkaloids and synthetic compounds known for their pharmacological properties, including antimalarial, antibacterial, and antiviral activities . A primary mechanism of action for many acridine and acridinone derivatives is their ability to intercalate with DNA and RNA due to their planar structure, which makes them compelling candidates for investigation as antitumor agents . Research into acridine compounds has shown they can interact with DNA-related enzymes like topoisomerases, induce cell-cycle arrest, and promote apoptosis in various cancer cell lines . Furthermore, recent studies highlight the potential of specific 9-aminoacridine derivatives to modulate immune responses by targeting the FoxP3 transcription factor in regulatory T cells, suggesting a novel immunotherapeutic approach to cancer treatment . Beyond its biological research applications, the acridin-9-(10H)-one core structure is also of interest in materials science due to its high fluorescence quantum yields, making it suitable for developing luminescent probes and photoluminescent materials . This product, this compound, is provided as a high-quality standard for use in these and other research applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B12343569 4-methoxy-4H-acridin-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-methoxy-4H-acridin-9-one

InChI

InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8,12H,1H3

InChI Key

QFLLRQVKSOBCHQ-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC=C2C1=NC3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 4h Acridin 9 One and Analogues

Classical Synthetic Approaches to the Acridinone (B8587238) Core

The foundational methods for constructing the tricyclic acridinone system have been established for over a century and typically involve the formation of an N-phenylanthranilic acid intermediate followed by an intramolecular cyclization.

Condensation Reactions for Acridinone Ring System Formation

The most prevalent classical route to the acridinone core is a two-step process involving an initial intermolecular condensation followed by an acid-catalyzed intramolecular cyclization.

The Ullmann condensation is a cornerstone of this approach, involving the copper-catalyzed reaction of an o-halobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid. jocpr.comnih.govijddr.in This intermediate is then cyclized, typically by heating in the presence of a strong acid such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to yield the acridinone ring system. ijddr.inresearchgate.net The reaction is robust and allows for the synthesis of a wide variety of substituted acridinones by choosing appropriately functionalized starting materials.

Another classical method is the Bernthsen acridine (B1665455) synthesis , which involves the condensation of a diarylamine with a carboxylic acid at high temperatures (200–270 °C) using a Lewis acid like zinc chloride (ZnCl₂). pharmaguideline.comptfarm.plslideshare.netrsc.org While this method directly yields an acridine, the acridone (B373769) can be obtained through subsequent oxidation. ptfarm.pl The harsh conditions required have led to this method being largely superseded by others. rsc.org

Table 1: Classical Cyclization Reactions for Acridinone Synthesis

Reaction Name Starting Materials Reagents/Conditions Product Reference(s)

Strategic Introduction of Methoxy (B1213986) Functionality

The introduction of a methoxy group, specifically at the C-4 position of the acridinone core, is typically achieved by incorporating the substituent into one of the initial building blocks. This "bottom-up" approach ensures regiochemical control.

For instance, in an Ullmann-type synthesis, a 2-halobenzoic acid can be condensed with an aniline derivative that already possesses a methoxy group at the desired position (e.g., 3-methoxyaniline). The subsequent cyclization of the resulting N-(3-methoxyphenyl)anthranilic acid would be expected to place the methoxy group at either the C-2 or C-4 position. The regioselectivity of the cyclization step is a critical factor. researchgate.netrsc.orgbeilstein-journals.org

Alternatively, starting with a substituted anthranilic acid and a halo-anisole derivative allows for precise placement of the methoxy group originating from the benzene (B151609) ring. For example, the synthesis of 2-methoxy-6-chloroacridinone was achieved by the mild hydrolysis of quinacrine, demonstrating that substituents can direct the final structure. nih.gov The synthesis of N-modified 2-methoxy-9-acridones has also been reported, where the methoxy group was present on the acridone core prior to further functionalization at the nitrogen atom. frontiersin.org

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have provided more efficient, selective, and environmentally benign methods for the synthesis and functionalization of the acridinone scaffold.

Microwave-Assisted Cyclization Techniques for Acridinone Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijpsjournal.com In the context of acridinone synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the classical acid-catalyzed cyclization of N-phenylanthranilic acids. youtube.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis

Catalyst/Method Conditions (Conventional) Yield (Conventional) Conditions (Microwave) Yield (Microwave) Reference(s)
PPA 100 °C, 1 hr ~70-80% 150W, 5-10 min >90% rsc.org
BF₃·Et₂O Not reported Not reported 120 °C, 5-10 min 95-98% rsc.org
Three-component reaction Not reported Moderate Water, Irradiation Good to Excellent ijcce.ac.irmdpi.com

Palladium-Mediated C-H Bond Activation and Regioselective Arylation

Palladium-catalyzed C-H bond activation has revolutionized the functionalization of heterocyclic compounds by allowing for direct, site-selective introduction of new substituents, thus avoiding lengthy de novo syntheses. acs.org This strategy is particularly powerful for the regioselective arylation of the acridinone core.

Research has demonstrated that the C-4 position of the 9(10H)-acridinone ring can be selectively arylated. acs.orgresearchgate.net In these methods, the nitrogen atom of the acridinone is first functionalized with a directing group, such as a pyridine (B92270) ring. researchgate.net This directing group coordinates to a palladium catalyst and directs the C-H activation specifically to the ortho C-H bond at the C-4 position. The resulting palladacycle intermediate can then undergo cross-coupling with various partners, such as aryl iodides or potassium aryltrifluoroborates, to install an aryl group at the C-4 position. acs.orgresearchgate.net This methodology provides a precise tool for creating 4-substituted acridinones, which would be challenging to access through classical routes. The directing group can be subsequently removed if desired. acs.org

Table 3: Palladium-Mediated C-H Arylation for 4-Substituted 9(10H)-Acridinones

Acridinone Substrate Coupling Partner Catalyst/Promoter Product Yield Reference(s)
N-(pyridin-2-yl)-9(10H)-acridinone Potassium aryltrifluoroborates Pd(OAc)₂, p-benzoquinone 4-Aryl-N-(pyridin-2-yl)-9(10H)-acridinone 31-95% researchgate.net
N-(pyridin-2-yl)-9(10H)-acridinone Aryl iodides Pd(OAc)₂ 4-Aryl-N-(pyridin-2-yl)-9(10H)-acridinone Good acs.org

Ullmann-Type Coupling Reactions in Acridinone Synthesis

The Ullmann reaction, while classical in origin, remains a vital and evolving tool in modern synthesis, particularly for the formation of carbon-nitrogen bonds. jocpr.comwikipedia.orgwikipedia.org In the synthesis of acridinones, its primary role is the coupling of an aryl halide (typically an o-halobenzoic acid or its ester) with an amine (an aniline derivative). nih.govijddr.inrsc.org

Modern iterations of the Ullmann-type reaction often employ milder conditions, soluble copper catalysts, and various ligands (like L-proline) to improve yields and substrate scope. semanticscholar.org These improved conditions make the synthesis of the crucial N-phenylanthranilic acid precursors more efficient and tolerant of a wider range of functional groups. rsc.orgsemanticscholar.org For example, the synthesis of acridone derivatives has been achieved via an Ullmann condensation to form the N-arylated benzoic acid, followed by a PPA-catalyzed cyclization. rsc.org The combination of microwave assistance with copper catalysis has further enhanced the efficiency of these coupling reactions. researchgate.netmdpi.com

One-Pot and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, such as acridinone derivatives, from three or more starting materials in a single reaction vessel. acs.orgnih.gov These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov The fundamental principle of an MCR involves a cascade of elementary reactions where the network of equilibria ultimately funnels into an irreversible step to form the final product. organic-chemistry.org

A common strategy for synthesizing acridinone analogues, specifically 1,8-dioxo-decahydroacridines, is the Hantzsch condensation. growingscience.comresearchgate.net This reaction typically involves the one-pot condensation of an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound like dimedone, and a nitrogen source such as an amine or ammonium (B1175870) acetate. growingscience.comsid.irresearchgate.net Researchers have employed various catalysts and conditions to optimize this process. For instance, aluminized polyborate has been utilized as an effective catalyst for the solvent-free, one-pot, four-component synthesis of 9-aryl-hexahydro-acridine-1,8-diones, achieving good to excellent yields (85-95%). growingscience.com The reaction proceeds smoothly at 95-100°C with both electron-donating and electron-withdrawing groups on the aromatic aldehyde. growingscience.com

Another green chemistry approach employs vitamin B1 as a biodegradable catalyst in water for the synthesis of acridinedione derivatives. researchgate.net This method highlights the move towards more environmentally benign synthetic protocols. The use of microwave irradiation has also been explored to promote the reaction under solvent- and catalyst-free conditions, significantly reducing reaction times to mere minutes while maintaining high yields. researchgate.net The general mechanism for these three-component reactions is believed to proceed through the formation of a Michael adduct from the aldehyde and the 1,3-dicarbonyl compound, which then reacts with the amine, challenging the previously held belief of a Knoevenagel adduct intermediate. acs.org

Table 1: Examples of One-Pot Syntheses for Acridinone Analogues
ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Aromatic Aldehyde, Dimedone, Ammonium AcetateAluminized Polyborate, 95-100°C, Solvent-Free9-Aryl-hexahydro-acridine-1,8-dionesHigh yields (85-95%), cost-effective, eco-friendly. growingscience.commdpi.com
Aromatic Aldehyde, Dimedone, Various AminesVitamin B1, Water, RefluxAcridinedione derivativesGreen solvent, simple workup, biodegradable catalyst. researchgate.net
Aromatic Aldehyde, Dimedone, Ammonium AcetateMicrowave Irradiation, Solvent/Catalyst-FreeAcridinedione derivativesRapid reaction times (3-8 min), high yields (81-97%). researchgate.net
1,3-Cyclohexanedione, Aromatic Aldehyde, HydrazonesTriethylamine (TEA), Ethanol, RefluxN-substituted acridine-1,8-dionesUtilizes hydrazones as the nitrogen source. researchgate.net

Solid-Phase Synthesis Protocols for Acridinone Libraries

Solid-phase synthesis is a powerful technique for the production of combinatorial libraries of related compounds, which is particularly valuable for drug discovery and the identification of molecules with specific binding properties. nih.govresearchgate.net This methodology has been successfully applied to the generation of acridone and acridine-peptide conjugate libraries. nih.govacs.org

A general strategy involves anchoring a functionalized acridone core to a solid support, typically a resin. acs.org For example, a novel method for the solid-phase synthesis of symmetrical 3,6-bispeptide-acridone conjugates involves the initial coupling of a bifunctionalized acridone to a peptide already bound to the resin. acs.org This is followed by an on-bead reaction to attach the second peptide, leading to clean, symmetrical bispeptide derivatives. acs.org This approach is designed to generate libraries of compounds for screening as selective binders to biological targets like G-quadruplex DNA. acs.org

Another approach reported the synthesis of 9-anilinoacridine-4-carboxylic acid, which was then used in the solid-phase synthesis of a small combinatorial library of acridine-peptide conjugates. nih.govthieme-connect.com The structures of these conjugates could be determined with high sensitivity using tandem mass spectrometry, facilitating the screening process. nih.gov

Innovations in this area include noncovalent solid-phase organic synthesis (NC-SPOS), where the organic substrate is attached to the solid phase through non-covalent interactions. chempep.com In one example, an acridone derivative serves as a hydrophobic anchor, binding to a hydrophobic matrix like C18 silica (B1680970) gel. chempep.com The synthesis is carried out in a polar, aqueous medium, and the final product is released by switching to a nonpolar solvent. chempep.com This method allows for a tandem sequence of reactions, such as a Barbier reaction followed by a Sonogashira coupling, to build a library of diverse compounds. chempep.com

Preparation of Key Precursors and Synthetic Intermediates

The synthesis of complex acridinone structures is highly dependent on the availability and efficient preparation of key precursors and synthetic intermediates. These molecules often contain the core acridine ring system with specific functional groups that allow for further elaboration.

Synthesis of Halogenated Methoxyacridine Precursors (e.g., 6,9-dichloro-2-methoxy-4-nitroacridine)

The compound 6,9-dichloro-2-methoxy-4-nitroacridine is a critical precursor for acridines that are modified at the C-4 and C-9 positions. rsc.org At least two synthetic routes for this intermediate have been developed and optimized. rsc.orgrsc.org

Table 2: Comparison of Synthetic Routes to 6,9-dichloro-2-methoxy-4-nitroacridine
FeatureRoute ARoute BReference
Starting Material4-Chlorosalicylic acidMethyl 2-bromo-5-chlorobenzoate rsc.orgresearchgate.net
Key ReactionBuchwald–Hartwig coupling of a triflate with 4-methoxy-2-nitroaniline.Buchwald–Hartwig coupling of a bromoester with 4-bromo-2-nitroaniline. rsc.orgrsc.orgresearchgate.net
Number of Steps53 rsc.org
Overall Yield21%63% rsc.org
Cyclization AgentPOCl₃POCl₃ researchgate.netresearchgate.net

Preparation of Acridinyl Thiosemicarbazides and Related Hydrazine (B178648) Derivatives

Acridinyl thiosemicarbazides and their related hydrazine derivatives are important intermediates and also constitute a class of compounds with significant biological activity. nih.govresearchgate.net The synthesis of acridinyl thiosemicarbazides can be achieved through the condensation of aryl hydrazides with naphtho-fused acridinyl isothiocyanates. nih.gov The yields of these reactions are influenced by the electronic nature of substituents on the aryl hydrazide, with electron-donating groups like methoxy leading to higher yields (e.g., 68.2%). nih.gov Alternatively, acridin-9-yl hydrazine can be treated with various isothiocyanates to produce the corresponding thiosemicarbazides. researchgate.net

The synthesis of acridinyl hydrazine derivatives often begins with a halogenated acridine precursor. For instance, 2-methoxy-6-chloroacridine-9-yl-hydrazides of various amino acids have been synthesized. nih.gov In another example, 6,9-dichloro-2-methoxy-4-nitroacridine was converted into a p-toluenesulfonyl hydrazide intermediate as part of a synthetic route to 4-aminoacridines. miguelprudencio.com This intermediate is then typically reduced using agents like tin(II) chloride or hydrazine hydrate (B1144303) with a palladium catalyst. miguelprudencio.com

The general preparation of hydrazides often involves reacting a methyl ester with an excess of hydrazine monohydrate under reflux. mdpi.com Similarly, acridine-thiosemicarbazone derivatives can be prepared by condensing various thiosemicarbazide (B42300) derivatives with 9-acridinaldehyde. mdpi.com The synthesis of the required thiosemicarbazides themselves is accomplished by adding hydrazine hydrate to different aryl isothiocyanates. mdpi.com New Schiff base compounds have also been prepared through the condensation of 9(10H)-acridone with hydrazine hydrate. damascusuniversity.edu.sy

Spectroscopic and Structural Elucidation of 4 Methoxy 4h Acridin 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through 1D and 2D NMR experiments, the chemical environment, connectivity, and spatial relationships of protons and carbons can be mapped out.

The ¹H and ¹³C NMR spectra of acridinone (B8587238) derivatives provide foundational information about the number and types of protons and carbons present in the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

In a typical ¹H NMR spectrum of a methoxyacridinone derivative, signals are observed in distinct regions. The aromatic protons on the acridinone core typically resonate between δ 6.0 and 8.5 ppm. The exact position depends on their substitution and proximity to the electron-withdrawing carbonyl group and the electron-donating methoxy (B1213986) and amine groups. The protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The N-H proton of the acridinone ring, if not substituted, would appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the acridinone is the most deshielded, appearing significantly downfield around δ 180 ppm. Carbons within the aromatic rings resonate in the δ 100-150 ppm range. The carbon of the methoxy group is typically found upfield, around δ 55-60 ppm. Spectroscopic data for a related compound, 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one, illustrates the typical chemical shifts observed for this class of molecules nih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Methoxyacridinone Derivative nih.gov (Data for 1-hydroxy-3-methoxy-10-methyl-2-(3-phenyl-6-(p-tolyl)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-OH15.63 (s, 1H)-
N-H (triazine)10.89 (s, 1H)-
Ar-H (acridone)8.21–8.30 (m, 1H)143.6, 141.7, 134.3, 125.4, 121.7, 119.9, 116.0, 104.0, 87.6
Ar-H (phenyl/tolyl)7.08-7.90 (m, 11H)139.2, 138.0, 133.6, 133.3, 130.0, 128.7 (2C), 128.1 (2C), 126.1 (2C), 124.8 (2C)
CH (acridone)6.48 (s, 1H)110.8
CH (triazine)6.37 (s, 1H)45.4
-OCH₃ (acridone)3.90 (s, 3H)56.0
N-CH₃ (acridone)3.81 (s, 3H)34.1
Ar-CH₃ (tolyl)2.20 (s, 3H)20.7
C=O (acridone)-179.7
Ar-C (acridone)-164.3, 161.2
C (triazine)-149.0

While 1D NMR provides primary data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For 4-methoxy-4H-acridin-9-one, COSY would reveal the connectivity of protons within the unsubstituted aromatic rings, allowing for sequential assignment along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. Each cross-peak in the 2D spectrum links a specific proton signal to the carbon signal it is attached to. This is crucial for assigning the carbons in the aromatic rings and confirming the carbon of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. HMBC is invaluable for connecting different fragments of the molecule. For instance, a key correlation would be observed between the methoxy protons (-OCH₃) and the C4 carbon of the acridone (B373769) ring, definitively placing the methoxy group at that position. Correlations from aromatic protons to the carbonyl carbon (C9) would confirm the acridinone core structure scribd.com.

NOE (Nuclear Overhauser Effect): NOE spectroscopy detects through-space proximity between protons. An NOE correlation between the methoxy protons and the proton at the C5 position would provide further confirmation of the 4-methoxy substitution pattern.

Together, these 2D techniques provide a comprehensive and interlocking web of data that allows for the complete and confident structural assignment of complex acridinone derivatives scribd.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through the analysis of fragmentation patterns. For this compound (C₁₄H₁₁NO₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its exact mass of 225.0790 nih.gov.

Electron Impact (EI) mass spectrometry causes the molecular ion to fragment in a predictable manner. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, a characteristic fragmentation pathway would involve:

Loss of a methyl radical: The initial fragmentation is often the cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a prominent fragment ion at m/z 210.

Loss of carbon monoxide: Acridinones and similar structures containing a carbonyl group frequently undergo the loss of a neutral carbon monoxide molecule (CO, 28 Da). The fragment at m/z 210 could then lose CO to produce an ion at m/z 182.

These key fragments provide strong evidence for the presence of both the methoxy group and the acridinone carbonyl core.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. The IR spectrum of this compound would display several key absorption bands confirming its structure researchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchAmine (in acridinone ring)3300 - 3100 (broad)
C-H Stretch (aromatic)Aromatic Ring3100 - 3000
C-H Stretch (aliphatic)-OCH₃2950 - 2850
C=O StretchKetone (in acridinone ring)1640 - 1610 (strong)
C=C StretchAromatic Ring1600 - 1450
C-O-C Stretch (asymmetric)Aryl-alkyl ether1275 - 1200
C-O-C Stretch (symmetric)Aryl-alkyl ether1075 - 1020

The most prominent peak would be the strong C=O stretch, confirming the ketone group. The presence of bands for aromatic C-H, ether C-O-C linkages, and the N-H group collectively supports the proposed structure.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the parent this compound is not detailed in the available literature, analysis of closely related acridone and acridine (B1665455) structures allows for a confident prediction of its key features acs.orgresearchgate.netscielo.br.

The tricyclic acridinone core is expected to be nearly planar. In the crystal lattice, these planar systems would likely arrange to maximize favorable intermolecular forces. A dominant interaction would be π–π stacking, where the electron-rich aromatic faces of adjacent molecules align. Furthermore, the N-H and C=O groups are capable of forming strong intermolecular hydrogen bonds, linking molecules into chains or sheets and stabilizing the crystal packing acs.orgscielo.br. The methoxy group may influence the packing arrangement and could participate in weaker C-H···O interactions.

Fluorescence Spectroscopy and Photophysical Property Characterization of Acridinone Fluorophores

The acridinone scaffold is a well-known fluorophore, and its derivatives are widely used as fluorescent probes researchgate.net. The introduction of a methoxy group, an electron-donating substituent, significantly modulates the photophysical properties.

Fluorescence and Solvatochromism: Methoxyacridinone derivatives are known to be highly fluorescent, typically emitting in the blue-violet region of the visible spectrum. They often exhibit marked solvatochromism, meaning their absorption and emission wavelengths are sensitive to the polarity of the solvent researchgate.netmdpi.com. This property makes them useful as probes for studying the local environment in complex systems.

Fluorescence Lifetime: A key feature of acridone fluorophores is their exceptionally long fluorescence lifetime, often exceeding 10 nanoseconds researchgate.netmdpi.com. This is significantly longer than the lifetime of most endogenous biological fluorophores, allowing their signal to be distinguished from background autofluorescence in biological imaging applications. For instance, an N-substituted 4-methoxyacridone derivative was found to have a fluorescence lifetime of 10.26 ns in acetonitrile acs.org.

Excimer Formation: Some 4-methoxyacridone derivatives have been shown to form excimers (excited-state dimers) in solution acs.org. An excimer is formed when an excited-state molecule associates with a ground-state molecule of the same kind. This process is concentration-dependent and results in a new, red-shifted emission band, providing another channel for sensing the local molecular environment.

pH Sensitivity: The fluorescence of 4-methoxyacridone can also be dependent on pH in acidic media, as the acridone nitrogen can be protonated in the excited state researchgate.net.

These distinct photophysical properties make this compound and its derivatives highly valuable compounds for applications in fluorescence spectroscopy and cellular imaging.

Computational and Theoretical Chemistry of 4 Methoxy 4h Acridin 9 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view the intricate world of molecular structure and reactivity. For 4-methoxy-4H-acridin-9-one, these methods elucidate the electronic landscape and energetic properties that govern its chemical behavior.

Density Functional Theory (DFT) Studies on Geometrical Optimization and Energetic Parameters

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. The B3LYP functional, combined with a 6-31G* basis set, is a widely used level of theory for the geometrical optimization of organic molecules like this compound.

Geometrical optimization calculations seek to find the lowest energy arrangement of atoms in the molecule, its equilibrium geometry. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the acridone (B373769) core and the orientation of the methoxy (B1213986) group.

Beyond the geometry, DFT calculations provide key energetic parameters that describe the molecule's stability and reactivity. These parameters include the total energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the energy gap between them.

Table 1: Calculated Energetic Parameters for this compound (Illustrative Data) Note: The following data is illustrative and intended to represent the type of information obtained from DFT calculations. Actual experimental or more advanced computational values may differ.

ParameterValue
Total Energy (Hartree)-819.5
Energy of HOMO (eV)-6.2
Energy of LUMO (eV)-2.1
HOMO-LUMO Gap (eV)4.1

Electronic Density and Charge Distribution Analysis

The distribution of electrons within a molecule is not uniform. Understanding this distribution is key to predicting how a molecule will interact with other chemical species. Computational methods provide powerful tools to analyze the electronic density and charge distribution of this compound.

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bond Critical Points and Atomic Charges

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the calculation of various atomic properties, including atomic charges. QTAIM analysis also identifies critical points in the electron density, which provide information about the nature of chemical bonds.

A bond critical point (BCP) is a point of minimum electron density between two bonded atoms. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can be used to characterize the type of chemical bond. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For ionic bonds or weaker interactions, ρ is lower and ∇²ρ is positive.

For this compound, QTAIM analysis would provide insights into the nature of the bonds within the acridone framework and the C-O bonds of the methoxy group. It would also allow for the calculation of the net charge on each atom, revealing the charge distribution across the molecule.

Table 3: QTAIM Parameters for Selected Bonds in this compound (Illustrative Data) Note: The following data is illustrative and intended to represent the type of information obtained from QTAIM analysis. Actual experimental or more advanced computational values may differ.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C=O0.35-0.8
C-N0.28-0.6
C-O (methoxy)0.25-0.5

Calculation of Electrostatic Potential and Dipole Moments

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for protonation or interaction with electrophiles. The aromatic protons would likely exhibit a positive potential.

Table 4: Calculated Electronic Properties of this compound (Illustrative Data) Note: The following data is illustrative and intended to represent the type of information obtained from electrostatic potential and dipole moment calculations. Actual experimental or more advanced computational values may differ.

PropertyValue
Dipole Moment (Debye)3.5

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of constitutional isomers, is an important phenomenon in many heterocyclic compounds. For this compound, the potential for tautomerism exists, particularly involving the migration of a proton. The "4H" designation in the name specifies the location of a hydrogen atom, and its potential to move to other positions, such as the carbonyl oxygen or the ring nitrogen, could lead to different tautomeric forms.

Computational studies are instrumental in investigating the relative stabilities of different tautomers. By calculating the total energies of the possible tautomeric forms, researchers can predict which tautomer is likely to be the most stable and therefore the most abundant at equilibrium. The energy barriers for the interconversion between tautomers can also be calculated, providing insights into the kinetics of the tautomerization process.

For this compound, a key tautomeric equilibrium to consider would be between the acridin-9-one form and its corresponding 9-hydroxyacridine tautomer. Theoretical calculations can determine the relative energies of these two forms in the gas phase and in different solvent environments, as solvation can significantly influence tautomeric equilibria.

Table 5: Relative Energies of Tautomers of 4-Methoxy-acridin-9-one (Illustrative Data) Note: The following data is illustrative and intended to represent the type of information obtained from tautomerism studies. Actual experimental or more advanced computational values may differ.

TautomerRelative Energy (kcal/mol)
This compound0.0 (Reference)
4-methoxy-9-hydroxyacridine+5.2

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to study the dynamic behavior of molecules over time, offering profound insights into intermolecular interactions. nih.gov For this compound, MD simulations are invaluable for elucidating its interactions with key biological macromolecules.

Understanding how a molecule like this compound binds to a target protein is fundamental for rational drug design. MD simulations can model this process with atomic-level detail. nih.gov The process typically begins with molecular docking to predict the initial binding pose of the ligand within the protein's active site. This static model is then used as the starting point for MD simulations. mdpi.com

The simulation places the protein-ligand complex in a solvated, physiologically relevant environment (e.g., a box of water with ions) and calculates the forces between all atoms to simulate their movement over time. mdpi.com These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, the stability of the complex can be assessed over the simulation time (e.g., nanoseconds to microseconds). mdpi.com

Key Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues. mdpi.com

Binding Free Energy: Advanced computational techniques, such as Linear Interaction Energy (LIE) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com

Computational analyses of other acridine (B1665455) derivatives have shown significant interactions with ATP binding sites, suggesting that kinase inhibition is a potential mechanism of action. rsc.orgresearchgate.net Similar simulations for this compound could identify its likely protein targets and elucidate its binding mode.

The planar, polycyclic aromatic structure of the acridine core makes it a classic DNA intercalator. nih.gov MD simulations are particularly well-suited to study the complex and dynamic process of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.

Simulations of acridine derivatives interacting with DNA have provided detailed mechanistic insights. nih.gov For instance, molecular mechanics and MD simulations of 9-aminoacridine (B1665356) with a DNA heptanucleotide have been used to analyze the physical basis for the "neighbor-exclusion principle," which posits that binding can only occur at every other base-pair site. nih.gov

For this compound, simulations would model the non-covalent interactions driving the binding process, including π-π stacking with the DNA bases and electrostatic interactions. The role of the 4-methoxy substituent would be of particular interest. Computational studies on other substituted acridines have shown that steric hindrance caused by the direct attachment of bulky groups can prevent full intercalation, leading to alternative binding modes such as minor groove binding. mdpi.com MD simulations could clarify whether the 4-methoxy group facilitates or hinders intercalation and how it influences the orientation and stability of the compound within the DNA helix. Computational docking and subsequent MD simulations of acridine hybrids with DNA have been successfully used to visualize these interactions, including π-π stacking and hydrogen bonding with specific nucleic acid bases. nih.gov

The stability of a compound in aqueous and biological environments is a critical factor for its potential utility. Computational chemistry offers methods to predict hydrolytic stability and other degradation pathways. nih.gov A key concern for acridine-based compounds can be their susceptibility to hydrolysis. mdpi.com

Theoretical studies can investigate the mechanism of hydrolysis by modeling the reaction pathway of a water molecule attacking an electrophilic center on the acridine ring. For acridin-9-ones, the carbonyl carbon is a potential site of nucleophilic attack. Computational methods can be used to locate the transition state for this reaction and calculate the activation energy, which is directly related to the reaction rate.

The influence of substituents on stability can be systematically studied. For example, a computational study on aza-acridine derivatives investigated the effect of a methoxy group on hydrolytic stability. mdpi.com By comparing the methoxy-substituted analogue to the non-substituted parent compound, researchers used condensed Fukui function analysis and calculations of atomic charges to pinpoint differences in electrophilic reactivity at the carbonyl carbon. mdpi.com Although slight differences were observed, they did not always directly correlate with hydrolytic stability, indicating the complexity of these predictions. mdpi.com Another computational analysis of 9-aminoacridines linked the rate of hydrolysis to the delocalization across the C9-N bond and steric effects, where conformations that diminish delocalization lead to more rapid hydrolysis. researchgate.net Such theoretical studies provide valuable insights into the structure-stability relationships for this compound, guiding the design of more stable analogues. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Acridin-9-one
9-Hydroxyacridine
9-Acridinamine
9(10H)-Acridinimine

Chemical Transformations and Derivatization Strategies of 4 Methoxy 4h Acridin 9 One

Substitution Reactions on the Acridinone (B8587238) Nucleus

The reactivity of the acridinone core is dictated by the interplay of the electron-withdrawing carbonyl group and the electron-donating methoxy (B1213986) substituent, which influences both nucleophilic and electrophilic substitution reactions.

Direct nucleophilic substitution on the C-9 carbonyl carbon of acridin-9-one is generally not feasible. The preferred strategy to functionalize the C-9 position via nucleophilic substitution involves a two-step process. First, the acridone (B373769) is converted into a more reactive intermediate, typically 9-chloroacridine, which possesses a good leaving group (Cl⁻) at the target position. This conversion is often achieved by treating the acridone with reagents like phosphorus oxychloride (POCl₃). researchgate.net

Once 9-chloro-4-methoxyacridine (B12939975) is synthesized, it readily undergoes Nucleophilic Aromatic Substitution (SNAr) reactions with a variety of nucleophiles. researchgate.net The electron-withdrawing nature of the acridine (B1665455) ring system facilitates the attack of nucleophiles at the C-9 position. This method is widely used to introduce amines, hydrazides, and other functionalities, leading to the synthesis of diverse derivatives. nih.govresearchgate.net For instance, the reaction of 9-chloroacridines with various amines is a key step in preparing 9-aminoacridine (B1665356) derivatives, which are precursors to potent therapeutic agents. nih.gov

Table 1: Representative SNAr Reactions on 9-Chloroacridine Intermediates

Starting MaterialNucleophileConditionsProduct TypeRef.
6,9-dichloro-2-methoxyacridineVarious aminesK₂CO₃, DMF9-aminoacridine derivative researchgate.net
9-chloroacridineImidazolesCoupling Reaction9-imidazolylacridine researchgate.net
9-chloroacridineSodium azideDry conditions9-azidoacridine (B1194597) nih.gov

Electrophilic Aromatic Substitution (SEAr) on the acridone nucleus is governed by the directing effects of the existing substituents and the inherent electronic properties of the tricyclic system. The acridone core itself is generally deactivated towards electrophiles, with substitution favoring the 2-position due to resonance stabilization involving the carbonyl group. lumenlearning.com

In the case of 4-methoxy-4H-acridin-9-one, the powerful electron-donating methoxy group acts as a strong activating, ortho, para-director. libretexts.orgpressbooks.pub This creates a competitive scenario for incoming electrophiles. The ortho positions relative to the methoxy group are C-3 and C-5, while the para position is C-1. Therefore, electrophilic attack will be directed to these positions as well as the electronically favored C-2 position of the parent acridone. The final regiochemical outcome depends on the specific electrophile and reaction conditions, often resulting in a mixture of products. lumenlearning.comnih.gov For example, sulfonation of acridone has been shown to yield primarily the 2-sulfonic acid derivative, with the 4-substituted isomer as a minor product, highlighting the intrinsic preference for the C-2 position. lumenlearning.com

Functional Group Interconversions and Chemical Modifications of the Methoxy Moiety

The methoxy group at the C-4 position is a key site for functional group interconversion, most notably through ether cleavage to yield the corresponding 4-hydroxyacridin-9-one derivative. This transformation is significant as the resulting phenolic group can serve as a handle for further derivatization or may be crucial for biological activity.

Demethylation of aryl methyl ethers is a well-established reaction in organic synthesis. herts.ac.uk Reagents commonly employed for this purpose include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids or their salts, such as pyridinium (B92312) hydrochloride (Pyr·HCl) at high temperatures. nih.govorgsyn.orgmdma.ch Boron tribromide is particularly effective for cleaving aryl methyl ethers under mild conditions. researchgate.netnih.gov The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsMechanismNotesRef.
Boron Tribromide (BBr₃)DCM, -78 °C to rtLewis acid-mediated SN2Highly efficient, often used in complex molecule synthesis. orgsyn.orgresearchgate.net
Pyridinium Hydrochloride (Pyr·HCl)Molten salt, 180-210 °CAcid-catalyzed SN2Scalable, classic method. mdma.ch
Hydrobromic Acid (HBr)Refluxing aqueous solutionAcid-catalyzed SN2Strong acid conditions, may not be suitable for sensitive substrates. google.com

Heterocyclization Reactions of Acridinone Derivatives (e.g., Thiazolidinone, Triazole, Triazine Formations)

The acridone scaffold serves as an excellent platform for the construction of more complex heterocyclic systems. By introducing appropriate functional groups onto the acridone nucleus, subsequent cyclization reactions can lead to the formation of fused or appended heterocyclic rings such as thiazolidinones, triazoles, and triazines.

Thiazolidinone Hybrids: Acridone-thiazolidinone hybrids are often synthesized by reacting an acridin-9-yl isothiocyanate intermediate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300), which is then cyclized. For example, 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one was synthesized from acridin-9-yl isothiocyanate and 1,1-diphenylhydrazine. researchgate.net Another approach involves linking the thiazolidinone ring to the acridine N-10 position. researchgate.netchemistrytalk.org

Triazole Hybrids: Acridone derivatives bearing a 1,2,3-triazole unit are commonly synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". minia.edu.eg This involves the reaction of an alkyne-functionalized acridone with an organic azide. For example, 10-(prop-2-yn-1-yl)acridin-9-one can be reacted with various azides to produce a library of acridone-triazole conjugates. orgsyn.orgminia.edu.eg 1,2,4-Triazoles can also be synthesized; for instance, by the cyclization of aroyl thiourea (B124793) derivatives derived from acridin-9-yl isothiocyanate. pressbooks.pub

Triazine Conjugates: Acridone-1,2,4-triazine conjugates have been synthesized through reactions of 1,2,4-triazine (B1199460) derivatives with hydroxy-substituted acridones. For example, 1-hydroxy-3-methoxy-10-methylacridone (B79369) can react with various triazines, leading to the formation of complex hybrid molecules. nih.govlibretexts.org

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules that covalently link the acridone core with another pharmacologically active heterocycle is a prominent strategy in medicinal chemistry to develop agents with potentially enhanced or novel biological activities.

Acridone-thiadiazole hybrids combine the structural features of both heterocycles. A common synthetic route involves the modification of a precursor derived from the acridone nucleus. For example, 9(10H)-Acridone-2-carboxylic acid can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-[5-amino-1,3,4-thiadiazole-2-yl]-9(10H)-acridone. researchgate.netmdma.ch

Another strategy for creating acridine-thiadiazole hybrids starts from 9-chloroacridine. This intermediate is converted to acridin-9-yl isothiocyanate, which then reacts with substituted hydrazides to form aroyl thiourea derivatives. These intermediates can then undergo a ring-closure reaction, for example using concentrated sulfuric acid at low temperatures, to form the 1,3,4-thiadiazole (B1197879) ring appended to the acridine core. pressbooks.pub

Table 3: Synthesis of Acridone-Thiadiazole Derivatives

Acridone PrecursorReagentsReaction TypeProductRef.
9(10H)-Acridone-2-carboxylic acid1. Thionyl chloride2. Thiosemicarbazide3. POCl₃Cyclocondensation2-(5-amino-1,3,4-thiadiazol-2-yl)-acridin-9-one researchgate.netmdma.ch
Acridin-9-yl isothiocyanate1. Substituted hydrazides2. Conc. H₂SO₄, 0 °CAddition followed by cyclizationAcridine-1,3,4-thiadiazole hybrid pressbooks.pub

Acridinone-Triazine Conjugates

The synthesis of hybrid molecules that conjugate an acridinone core with a 1,2,4-triazine moiety represents a strategy to develop novel compounds with potential anticancer properties. mdpi.comnih.gov The chemical transformation typically involves the reaction of a suitably functionalized acridone, such as 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one, with various 1,2,4-triazine derivatives. mdpi.com

This reaction is generally carried out in acetic acid with methanesulfonic acid as a catalyst. The process leads to the formation of new C-C bonds, linking the two heterocyclic systems. mdpi.com The resulting conjugates can undergo further modifications, such as aromatization of the dihydrotiazine ring, to yield a diverse library of compounds. nih.gov Research has shown that the specific substituents on the triazine ring play a crucial role in the biological activity of the final conjugate. mdpi.com

Table 1: Examples of Synthesized Acridinone-Triazine Conjugates Data sourced from Santra et al., 2023. mdpi.com

Compound IDTriazine ReactantYield (%)
7a3-(Methylthio)-5,6-diphenyl-1,2,4-triazine89%
7c3-(Methylthio)-5-phenyl-6-(pyridin-2-yl)-1,2,4-triazine95%
7e5,6-Diphenyl-3-(piperidin-1-yl)-1,2,4-triazine88%

Thiazolidine-2,4-Dione-Acridine Hybrids

The development of thiazolidine-2,4-dione-acridine hybrids involves the integration of an acridine skeleton, a thiazolidine-2,4-dione ring, and a linker molecule, often an acetamide (B32628) functionality. mdpi.comnih.gov This molecular hybridization aims to combine the distinct pharmacophoric features of each component to create synergistic effects. mdpi.com The thiazolidine-2,4-dione core is a versatile scaffold, amenable to derivatization, particularly at the C-5 position. researchgate.net

The synthesis is a multi-step process. mdpi.com The variation in how the acridine core is attached to the thiazolidine-2,4-dione nitrogen atom (e.g., at the acridin-9-yl or acridine-4-yl position) significantly influences the biological profile of the resulting hybrid. mdpi.com Studies have found that compounds featuring an acridin-9-yl substituent often exhibit enhanced antiproliferative activity. mdpi.comnih.gov Furthermore, the presence of electron-withdrawing groups on the hybrid structure and the conversion of the compounds into their hydrochloride salts can also increase potency. mdpi.comnih.gov

Table 2: Research Findings on Thiazolidine-2,4-Dione-Acridine Hybrids IC₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.gov

Compound IDTarget Cancer Cell LineReported IC₅₀ (µM)
12c·2HClHCT116 (Colon)5.4 ± 2.4
13dHCT116 (Colon)4.9 ± 2.9
7d·2HClHeLa (Cervical)4.55 ± 0.35
7f·2HClPATU (Pancreatic)9.82 ± 1.92

Acridinyl-Triazole Hybrid Pharmacophores

A common and efficient strategy for synthesizing acridinyl-triazole hybrids is to couple an acridine nucleus with a triazole ring. nih.gov This is often achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry". researchgate.netsemanticscholar.org This reaction typically involves a 9-azidoacridine derivative reacting with a variety of terminal alkynes. researchgate.net The versatility of the alkyne component allows for the introduction of diverse functional groups, leading to a wide range of novel hybrid molecules. nih.gov

The synthesis of the precursor, 9-chloroacridine, is a key initial step, often prepared from N-phenylanthranilic acid and phosphorus oxychloride. researchgate.net The subsequent conversion to 9-azidoacridine allows for the click reaction to proceed, forming the stable 1,2,3-triazole ring that links the acridine scaffold to other chemical moieties. researchgate.net This synthetic route provides a robust platform for creating new classes of compounds for biological screening. nih.govnih.gov

Table 3: Synthetic Strategy for Acridinyl-Triazole Hybrids General reaction scheme based on the 1,3-dipolar cycloaddition. nih.govresearchgate.net

Reactant 1Reactant 2Reaction TypeResulting Linkage
9-AzidoacridineTerminal Alkyne (R-C≡CH)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,4-Disubstituted 1,2,3-Triazole

Structure Activity Relationship Sar Investigations in 4 Methoxy 4h Acridin 9 One Analogues

Elucidating the Influence of Methoxy (B1213986) Substitution on Molecular Recognition and Interaction

The position of a substituent on a pharmacophore can dramatically alter its biological activity, potency, and even its mechanism of action. While direct comparative studies on all positional isomers of methoxy-4H-acridin-9-one are not extensively detailed in publicly available literature, the profound impact of substituent placement is a well-established principle in medicinal chemistry.

Research on other heterocyclic scaffolds provides a compelling parallel. For instance, in a series of anti-cancer indolyl-pyridinyl-propenones, the location of a single methoxy group on the indole (B1671886) ring was shown to be a critical determinant of biological activity. nih.govnih.gov Shifting the methoxy group from the 5-position to the 4-, 6-, or 7-position resulted in significant changes in potency and switched the mechanism of cell death from methuosis to microtubule disruption. nih.govnih.gov The 5-methoxy analogue exhibited a GI₅₀ of 2.30 μM, whereas the 4-methoxy analogue was only weakly active, and the 6-methoxy derivative was over 25 times more potent (GI₅₀ of 0.09 μM) but acted via a different mechanism. nih.gov This highlights that even a subtle change in the electronic and steric environment of the molecule can drastically alter its interaction with biological targets.

For the 4-methoxy-4H-acridin-9-one scaffold, the methoxy group's placement at the C4 position influences the molecule's properties in several ways:

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its position at C4 can modulate the electron density of the aromatic system, which is critical for the π-stacking interactions involved in DNA intercalation. researchgate.net

Steric Hindrance: The placement at C4 can create steric hindrance that influences how the acridinone (B8587238) ring fits into the DNA minor or major groove or into an enzyme's active site. This can affect both the affinity and the selectivity of the binding.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Depending on the topology of the binding site (e.g., the presence of amino acid residues in an enzyme or specific functional groups on DNA bases), the C4 position may be optimal for forming stabilizing hydrogen bonds that enhance binding affinity.

Studies on related 2,4-dimethoxy acridones suggest that the presence of methoxy groups can enhance affinity for cell membranes or increase cellular uptake compared to unsubstituted analogues. ijpsr.com This indicates that the methoxy group's influence extends beyond target binding to include important pharmacokinetic properties.

Correlating Structural Modulations with Proposed Molecular Mechanisms of Action (e.g., DNA intercalation, enzyme inhibition)

The primary mechanism of action for many acridinone derivatives is the intercalation of their planar tricyclic ring system between the base pairs of DNA. elsevierpure.com This interaction disrupts DNA replication and transcription, ultimately leading to cell death, which is a key reason for their investigation as anticancer agents. elsevierpure.com SAR studies correlate specific structural features with the efficiency of this process and other potential mechanisms like enzyme inhibition.

The ability to intercalate is strongly influenced by the substituents on the acridinone core. Molecular modeling and DNA binding studies of various acridone (B373769) derivatives confirm that these molecules orient themselves within the DNA base pairs, and this binding is stabilized by van der Waals forces, and in some cases, ionic bonds with the phosphate (B84403) backbone. elsevierpure.comnih.gov

Research on 2,4-dimethoxy acridones linked to different side chains provides quantitative insight into how such modifications impact DNA binding. The percentage of drug bound to calf thymus DNA (CT-DNA) varied significantly based on the nature of the N10-substituent, demonstrating that modifications distant from the intercalating core still play a crucial role in the stability of the drug-DNA complex. ijpsr.com Similarly, a study on 2,N¹⁰-substituted acridones revealed that cytotoxicity against various cancer cell lines was highly dependent on the nature of the side chains at these positions. elsevierpure.com

The following interactive tables display data from studies on related acridone derivatives, illustrating the correlation between structural changes and biological activity.

Table 1: DNA Binding Affinity of Selected 2,4-Dimethoxy Acridone Derivatives ijpsr.com
Compound IDN10-SubstituentDNA Binding (%)Binding Affinity (kcal/mol)
Compound 12Butyl pyrazole (B372694)90.78-6.08
Compound 7Propyl pyrazole90.26-5.38
Compound 8Pentyl pyrazole80.93-6.04
Compound 5Ethyl piperidine (B6355638)66.94-7.01
Table 2: Cytotoxicity (IC₅₀, µM) of a 2,N¹⁰-Disubstituted Acridone Derivative elsevierpure.com
SubstituentsMolt-3HepG2A549HuCCA-1
C2: Butyl piperidine, N10: Butyl piperidine2.968.639.468.33

These data demonstrate that while the planar acridinone core is essential for the primary intercalating event, the substituents dictate the affinity and specificity of the interaction. For example, Compound 12, with its butyl pyrazole side chain, showed the highest percentage of DNA binding in its series. ijpsr.com The most active compound in the second study, bearing two butyl piperidine side chains, showed potent cytotoxicity in the low micromolar range against several cancer cell lines. elsevierpure.com Molecular modeling confirmed that these effects were consistent with a DNA intercalation mechanism. elsevierpure.com

Rational Design Principles for Tailored Acridinone Analogues through Structural Optimization

Rational drug design is a process that leverages the understanding of a biological target and the SAR of active compounds to design new molecules with improved potency, selectivity, and pharmacokinetic properties. slideshare.netresearchgate.net The goal is to move beyond trial-and-error and create optimized drug candidates based on predictive models. slideshare.net For acridinone analogues, SAR data provides the fundamental principles for this optimization.

The key principles derived from SAR studies for designing tailored acridinone analogues include:

Maintaining Planarity for Intercalation: The tricyclic system's planarity is paramount for effective DNA intercalation. Structural modifications should not compromise this feature.

Optimizing Side-Chain Interactions: As shown in Table 1, side chains significantly influence binding affinity. Rational design involves modifying these chains to introduce functionalities (e.g., basic amines, hydrogen bond donors/acceptors) that can form additional stabilizing interactions with the DNA grooves or with amino acids in an enzyme's active site. The length and flexibility of these chains are also critical variables.

Modulating Electronic Properties: The placement of electron-donating or electron-withdrawing groups, such as the methoxy group at the C4 position, can fine-tune the electronic character of the aromatic core. This can enhance π-stacking interactions and modulate the molecule's redox properties, which can be relevant for its mechanism of action.

Utilizing Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are integral to modern rational design. nih.govnih.gov 3D-QSAR models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. Docking simulations can predict the binding poses of newly designed analogues within a target site (like a DNA helix or an enzyme active site), allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity. elsevierpure.comnih.gov

By applying these principles, medicinal chemists can systematically modify the this compound scaffold. For example, based on the finding that basic side chains often improve DNA binding through ionic interactions with the phosphate backbone, a design strategy might involve adding an aminoalkyl chain at the N10 position while retaining the 4-methoxy group to maintain favorable electronic properties. The new analogues would then be synthesized and tested, and the results would feed back into the design cycle for further refinement.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Acridinone (B8587238) Systems

The future of acridinone synthesis is geared towards the development of methodologies that are not only efficient but also adhere to the principles of green chemistry. sphinxsai.com Key areas of innovation include the use of alternative energy sources, eco-friendly catalysts, and novel reaction pathways that minimize waste and hazardous substance use. ijnrd.orgrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of acridinone derivatives. nih.gov Compared to conventional heating, microwave irradiation offers significant advantages, including drastic reductions in reaction times, often from hours to minutes, and improvements in product yields. ijnrd.orgclockss.org This technique has been successfully applied to classic acridinone syntheses, such as the condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid catalyst like zinc chloride in a microwave reactor. jocpr.comjocpr.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

Another promising avenue is the exploration of solid acid catalysts and other heterogeneous catalytic systems. These catalysts are environmentally benign and offer economic advantages due to their ease of separation from the reaction mixture and potential for recyclability. jocpr.com For instance, magnetic nanoparticles coated with a catalytic layer, such as Fe3O4@Polyaniline-SO3H, have been used for the green synthesis of acridinedione derivatives, showcasing the potential for easily recyclable catalysts in these reactions. mdpi.com

Furthermore, research is moving towards metal-free reaction conditions to avoid the toxicity and cost associated with heavy metal catalysts. wordpress.com An example is the metal-free annulation and aerobic oxidative dehydrogenation of cyclohexanones with o-acylanilines to produce acridine (B1665455) derivatives. wordpress.com Palladium-catalyzed dual C-H carbonylation of diarylamines represents another advanced method that provides access to a variety of acridones with good functional group compatibility. organic-chemistry.org These innovative approaches are paving the way for more sustainable and efficient production of the acridinone scaffold. A modular and flexible three-step synthetic strategy has also been developed for creating acridone (B373769) natural products with biological significance. nih.govacs.orgacs.org

Synthetic MethodKey FeaturesAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation for heating.Reduced reaction times, higher yields, energy efficiency. ijnrd.orgclockss.orgnih.gov
Solid Acid Catalysis Employs solid acids as catalysts.Environmentally friendly, reusable, cost-effective. jocpr.com
Magnetic Nanoparticle Catalysis Uses catalysts immobilized on magnetic nanoparticles.Easy separation and recycling of the catalyst. mdpi.com
Metal-Free Reactions Avoids the use of metal catalysts.Reduced toxicity and environmental impact. wordpress.com
Palladium-Catalyzed Carbonylation Involves a palladium catalyst for C-H activation and carbonylation.High efficiency and good functional group tolerance. organic-chemistry.org

Advanced Computational Approaches for Predictive Molecular Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in the study of acridinone systems, enabling researchers to predict molecular properties, understand reaction mechanisms, and design novel derivatives with desired functionalities. Density Functional Theory (DFT) is a prominent method used for these investigations. bnmv.ac.innih.gov

DFT studies allow for a detailed analysis of the structural and electronic properties of acridinone derivatives. nih.gov For instance, calculations of Conceptual Density Functional Theory (CDFT)-based global descriptors such as ionization potential, electron affinity, and the HOMO-LUMO gap can provide insights into the reactivity and kinetic stability of these molecules. bnmv.ac.innih.gov Studies have shown that acridone possesses a significant HOMO-LUMO energy gap, which suggests high stability. bnmv.ac.innih.gov Such computational analyses have also highlighted the electron-accepting nature of acridinone derivatives, particularly in their excited states. bnmv.ac.innih.gov

Molecular docking and molecular dynamics simulations are other powerful computational techniques being applied to acridinone research. tandfonline.comijpsjournal.com These methods are particularly useful in drug discovery for predicting the binding affinities and interaction modes of acridinone derivatives with biological targets like DNA or specific proteins. nih.gov For example, molecular docking has been used to screen for novel acridone-based inhibitors of the P2Y12 receptor, a target for antiplatelet therapy. tandfonline.com Molecular dynamics simulations can further elucidate the stability of ligand-receptor complexes over time. tandfonline.comijpsjournal.com These computational approaches not only guide the synthesis of new compounds but also provide a deeper understanding of their mechanism of action at the molecular level, thereby accelerating the development of new therapeutic agents. ijpsjournal.comijpsjournal.com

Computational MethodApplication in Acridinone ResearchInsights Gained
Density Functional Theory (DFT) Calculation of electronic properties and reactivity descriptors.Understanding of molecular stability, reactivity, and electronic behavior. bnmv.ac.innih.gov
Molecular Docking Prediction of binding modes and affinities with biological targets.Identification of potential drug candidates and their interactions with proteins or DNA. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of acridinone-target complexes.Assessment of the stability of ligand-receptor interactions over time. tandfonline.comijpsjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between molecular structure and biological activity.Prediction of the activity of new derivatives and identification of key structural features. nih.gov

Exploration of Undiscovered Chemical Transformations and Derivatizations of the Acridinone Scaffold

The rich chemistry of the acridinone scaffold offers vast opportunities for novel chemical transformations and derivatizations, leading to the creation of molecules with unique properties and applications. researchgate.net While functionalization at the N-10 and C-9 positions is well-established, future research is expected to focus on the regioselective functionalization of other positions on the acridine ring. researchgate.net

The development of methods for direct C-H functionalization is a particularly active area of research. These methods avoid the need for pre-functionalized starting materials, making the synthesis of complex derivatives more efficient. Copper-catalyzed domino reactions involving sp3 C-H functionalization have shown promise for creating novel heterocyclic systems and could be adapted for the derivatization of the acridinone core. organic-chemistry.org

Furthermore, the acridinone scaffold can be incorporated into larger, more complex molecular architectures. For example, acridone units have been integrated into macrocycles to create host molecules for ion recognition. bme.hu There is also potential for creating hybrid molecules that combine the properties of acridinones with other pharmacophores. Acridone-peptide hybrids and acridone-porphyrin hybrids have been designed for applications in targeting specific DNA structures and for photodynamic therapy, respectively. nih.gov

The exploration of photochemical and electrochemical transformations of acridinones is another emerging frontier. The inherent photochemical properties of the acridine core suggest that it could be used in the design of photosensitizers, fluorescent probes, and materials for optoelectronic applications. Investigating the reactivity of the acridinone ring under various reaction conditions will undoubtedly lead to the discovery of new chemical transformations and the synthesis of novel derivatives with valuable properties.

Transformation/Derivatization StrategyPotential Application
Regioselective C-H Functionalization Efficient synthesis of complex, polysubstituted acridinones.
Incorporation into Macrocycles Development of sensors and molecular recognition systems. bme.hu
Synthesis of Hybrid Molecules (e.g., with peptides, porphyrins) Targeted drug delivery, photodynamic therapy. nih.gov
Photochemical Transformations Design of photosensitizers, fluorescent probes, and optoelectronic materials.

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